Structural Basis for Divergent Receptor Pharmacology: C-9 Oxidation Shifts Selectivity
The defining structural difference between 9-Keto Travoprost and its parent compounds lies in the oxidation state at C-9. Travoprost (Fluprostenol isopropyl ester) and its active metabolite Fluprostenol possess a hydroxyl group at C-9, which is critical for high-affinity FP receptor binding. In contrast, 9-Keto Travoprost features a ketone at C-9, a modification that transforms the molecule into a structural analog of prostaglandin E2 (PGE2) . This alteration is anticipated to confer strong affinity for EP receptors rather than FP receptors . While no published pharmacology data exist for 9-Keto Travoprost specifically, the parent FP agonist Travoprost acid exhibits Ki = 35 ± 5 nM at the FP receptor and sub-micromolar affinity for EP receptors [1], and the predicted EP shift for the 9-keto derivative represents a fundamental receptor selectivity divergence that cannot be achieved with the parent compound. The difference in C-9 oxidation state also defines its utility as a distinct analytical marker for oxidative degradation pathways [2].
| Evidence Dimension | C-9 functional group (oxidation state) |
|---|---|
| Target Compound Data | Ketone (C=O) at C-9 position |
| Comparator Or Baseline | Travoprost / Fluprostenol: Hydroxyl (OH) at C-9 position |
| Quantified Difference | Oxidation state change from alcohol to ketone; predicted receptor shift from FP to EP |
| Conditions | Structural analysis based on chemical structure; pharmacological receptor shift predicted from class-level prostaglandin SAR |
Why This Matters
This structural differentiation determines receptor pharmacology, analytical behavior, and regulatory identity, making 9-Keto Travoprost non-substitutable for FP-selective applications and uniquely valuable for EP receptor studies.
- [1] Sharif, N. A., et al. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities... Journal of Ocular Pharmacology and Therapeutics, 2003, 19(6), 501-515. DOI: 10.1089/108076803322660422. View Source
- [2] Veeprho. 9-Keto Travoprost. Es una impureza de degradación oxidativa asociada a Travoprost, caracterizada por la oxidación en la posición 9 que genera un grupo cetona. https://veeprho.com/es/impurities/9-keto-travoprost/. View Source
